molecular formula C15H9ClN2O3S2 B2958530 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid CAS No. 941947-18-8

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid

Cat. No.: B2958530
CAS No.: 941947-18-8
M. Wt: 364.82
InChI Key: NEIYAFFVHAYMOG-UHFFFAOYSA-N
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Description

“5-Chloro-2-thiophenecarboxylic Acid” is a crucial intermediate in the synthesis of rivaroxaban . Rivaroxaban is an oxazolidinone derivative used in the treatment of thromboembolic disorders .


Synthesis Analysis

The synthesis of this compound involves the utilization of different starting materials, namely, 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene . Various methods have been investigated due to its significance .


Physical and Chemical Properties Analysis

The properties of “5-Chloro-2-thiophenecarboxylic Acid” are as follows: It has a molecular formula of C5H3ClO2S and a molecular weight of 162.59 . The melting point is 154-158 °C (lit.), and the predicted boiling point is 287.0±20.0 °C . The density is estimated to be 1.466 .

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has led to the development of various methods for synthesizing compounds with thiazole and benzoic acid functionalities. These methods are critical for producing intermediates used in further chemical transformations. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization process of thioamide with 2-chloroacetoacetate, showcasing the importance of thiazole derivatives in synthetic organic chemistry (Tang Li-jua, 2015).

Biological Activities

Benzo[b]thiophene derivatives, closely related to the queried compound, have been found to possess a wide spectrum of pharmacological properties. This includes antibacterial, antifungal, and anti-inflammatory activities, underscoring the potential of these compounds in developing new therapeutic agents (A. Isloor, B. Kalluraya, K. Sridhar Pai, 2010).

Materials Science Applications

In materials science, the modification of conjugated microporous poly-benzothiadiazole for photosensitized singlet oxygen generation in water highlights the application of thiophene and benzoic acid derivatives in creating photocatalysts for chemical transformations (H. Urakami, Kai A. I. Zhang, F. Vilela, 2013).

Medicinal Chemistry

In medicinal chemistry, the synthesis and characterization of new benzo[b]thiophene derivatives for their biological activities showcase the ongoing research efforts to explore these compounds as potential therapeutic agents. The focus on synthesizing derivatives and evaluating their antimicrobial and anti-inflammatory properties emphasizes the relevance of such compounds in drug discovery and development (P. P. Deohate, Shri Radhakisan, Laxminarayan Toshniwal, 2013).

Safety and Hazards

The safety symbols for “5-Chloro-2-thiophenecarboxylic Acid” are GHS07, and the signal word is "Warning" . The hazard statements are H317-H319 . The precautionary statements are P280-P302+P352-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The interaction with COX enzymes is primarily through the binding of the thiazole ring to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, it has been shown to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response. Additionally, in cancer cells, this compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition. For example, its interaction with COX enzymes involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity. Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in inflammation and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and continuous suppression of cell proliferation in cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it effectively reduces inflammation without significant adverse effects. At higher doses, it can cause toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body. The compound’s metabolism can also affect its efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to compartments where it can interact with target enzymes and proteins .

Properties

IUPAC Name

4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S2/c16-12-6-5-11(23-12)13(19)18-15-17-10(7-22-15)8-1-3-9(4-2-8)14(20)21/h1-7H,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIYAFFVHAYMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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